molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde

Número de catálogo: B2583164
Número CAS: 924819-85-2
Peso molecular: 212.212
Clave InChI: WUOCICMMELPZKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde (CAS 924819-85-2) is a high-value quinoline-based building block in medicinal chemistry. With the molecular formula C11H8N4O and a molecular weight of 212.21 g/mol , this compound serves as a versatile precursor for the design and synthesis of novel bioactive molecules. Its structure combines a quinoline system with a tetrazole ring, a scaffold recognized for enhancing biological activity through increased molecular rigidity . This compound is a crucial synthetic intermediate for developing potential therapeutic agents. It has been utilized as a key starting material in the synthesis of novel dihydropyrimidine (DHPM) derivatives, which have demonstrated excellent in vitro antimalarial activity against Plasmodium falciparum , outperforming the standard drug chloroquine in some studies . The tetrazolo[1,5-a]quinoline scaffold is also under investigation for the creation of dual-acting anti-inflammatory and antimicrobial agents, offering a promising path to overcome limitations of current therapies . Furthermore, derivatives of this core structure have been synthesized and evaluated for their in vitro antibacterial and antifungal properties . This product is intended for research purposes as a chemical intermediate in drug discovery and development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCICMMELPZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of tetrazolo[1,5-a]quinoline derivatives with appropriate aldehydes. One common method includes the use of microwave-assisted synthesis, where tetrazolo[1,5-a]quinoline-4-carbaldehyde is reacted with o-phenylenediamine in the presence of an organocatalyst such as p-toluenesulfonic acid (p-TsOH) under microwave irradiation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The tetrazoloquinoline ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 7-Methyltetrazolo[1,5-a]quinoline-4-carboxylic acid.

    Reduction: 7-Methyltetrazolo[1,5-a]quinoline-4-methanol.

    Substitution: Various substituted tetrazoloquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound serves as a versatile precursor for synthesizing a range of derivatives. For instance, it has been reacted with thiosemicarbazide to yield thiosemicarbazones, which can further react with various α-halocarbonyl compounds to produce thiazoles and other heterocyclic compounds . This synthetic versatility allows for the creation of libraries of compounds that can be screened for biological activity.

Table 1: Synthesis Pathways of Derivatives

Reaction TypeProductsKey Reactants
Reaction with ThiosemicarbazideThiosemicarbazone7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde, Thiosemicarbazide
Reaction with α-HalocarbonylsThiazoles, AryldiazenylthiazolesThiosemicarbazone, Phenacyl bromide
Cyclization with Schiff Bases1,3,4-Oxadiazole derivativesVarious Schiff bases

Antimicrobial Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial properties. In vitro evaluations have shown that these compounds possess activity against various pathogenic bacteria and fungi. For example, a series of substituted 1,3,4-oxadiazole derivatives derived from this compound exhibited promising antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Synthesized Derivatives

Compound IDMicrobial StrainMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
6ePseudomonas aeruginosa6.25 µg/mL
9cCandida albicansSignificant inhibition observed

Antimalarial Properties

In addition to its antimicrobial applications, derivatives of this compound have been evaluated for antimalarial activity against Plasmodium falciparum. Compounds synthesized from this framework have shown moderate to high activity, with some exhibiting IC50 values comparable to established antimalarial agents like chloroquine .

Table 3: Antimalarial Activity Data

Compound IDIC50 (µg/mL)% Parasite Inhibition at 5 µg/mL
4b0.625>75%
4g2.50>75%
120.312>75%

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of these compounds are still under investigation. However, it is hypothesized that the presence of specific functional groups in the synthesized derivatives enhances their interaction with biological targets. Future research may focus on optimizing these structures further to improve efficacy and reduce toxicity.

Mecanismo De Acción

The mechanism of action of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in its potential antimalarial activity, it may inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, thereby disrupting protein synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Differences

The methyl group at position 7 distinguishes 1b from structurally related quinoline aldehydes. Key analogs include:

Tetrazolo[1,5-a]quinoline-4-carbaldehyde (1a): Lacks the methyl group at position 7, leading to reduced steric hindrance and altered electronic properties.

2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (1c): Contains a keto group instead of a tetrazole ring, reducing electrophilicity at the aldehyde position .

9-Methoxytetrazolo[1,5-a]quinoline-4-carboxaldehyde (CAS: 880105-71-5): Features a methoxy group at position 9, which increases electron density on the quinoline core compared to 1b .

Table 1: Structural Comparison of Quinoline Aldehydes

Compound Substituent(s) Key Features
1b 7-Methyl Enhanced steric bulk; moderate electron-withdrawing effect from tetrazole.
1a None Higher electrophilicity due to unsubstituted tetrazole.
1c 2-Oxo-dihydroquinoline Reduced reactivity due to keto-enol tautomerism.
9-Methoxy derivative (CAS 14) 9-Methoxy Increased electron density; potential for hydrogen bonding.

Substituent Effects on Reactivity and Stability

  • Methyl Group (1b) : Enhances stability of intermediates in cyclocondensation reactions due to steric protection of the aldehyde group. This contrasts with 1a , where the unsubstituted tetrazole may lead to side reactions .
  • Methoxy Group (CAS 14) : Increases solubility in polar solvents but may reduce electrophilicity, limiting utility in nucleophilic additions .

Actividad Biológica

7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

This compound is characterized by its unique structure, which includes a tetrazole ring fused to a quinoline moiety. The presence of the aldehyde functional group allows for various chemical reactions, including oxidation and reduction, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Klebsiella pneumoniae6.25
Pseudomonas aeruginosa6.25
Escherichia coli12.5
Fusarium oxysporum12.5
Aspergillus sclerotiorum12.5

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. In vitro studies show that it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria.

Concentration (μg/mL) Mean Parasite Inhibition (%)
0.6255.7 ± 1.85
1.2514.1 ± 3.02
2.536.6 ± 3.03
551.0 ± 1.93

The compound demonstrated moderate to high antimalarial activity with IC50 values ranging from 0.0140.014 to 5.875.87 μg/mL . The proposed mechanism involves inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, disrupting protein synthesis crucial for parasite survival .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tetrazole derivatives with various carbonyl compounds under specific conditions to yield a range of derivatives with enhanced biological activities.

Recent studies have synthesized various derivatives through reactions with thiosemicarbazide and α-halocarbonyl compounds, yielding thiazoles and other heterocyclic systems . These derivatives often exhibit improved antimicrobial and anticancer properties compared to the parent compound.

Case Studies

In one notable study, researchers synthesized a series of hydrazone derivatives based on the core structure of this compound. These derivatives were evaluated for their antioxidant and anti-inflammatory activities, showing promising results that warrant further exploration .

Another investigation focused on the compound's potential as an antimalarial agent against resistant strains of Plasmodium falciparum. The findings highlighted its effectiveness compared to conventional treatments like chloroquine .

Q & A

Q. What are the established synthetic routes for 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde?

Methodological Answer: The synthesis typically involves cyclization and functionalization strategies. Key approaches include:

  • Bicyclization of 2-azidobenzaldehyde derivatives : Reaction with methyl-substituted acetonitriles in the presence of potassium carbonate (20 mol%) in a DMSO/water (7:3) solvent system at 80°C for 4 hours, yielding 4-substituted tetrazoloquinolines .
  • Hydrazine-mediated pathways : 7-Chloro-4-hydrazinoquinoline intermediates can react with aldehydes to form hydrazone derivatives, which are subsequently cyclized under reflux conditions .
  • Radini et al. (2016) : Demonstrated the use of 3-(n-phthalimidomethyl)-1,2,4-triazole as a precursor for derivatization, emphasizing regioselective methylation at position 7 .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Reference
BicyclizationK₂CO₃, DMSO/H₂O60–90
Hydrazone cyclizationEthanol, reflux50–75
Triazole derivatizationAcidic/basic conditions40–65

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde group (δ ~9.8–10.2 ppm for aldehydes) and methyl substitution patterns. For example, methyl groups at position 7 appear as singlets near δ 2.5–3.0 ppm .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for tetrazoloquinoline derivatives, by confirming bond angles and spatial arrangement .
  • HPLC-Purity Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) ensures >95% purity, essential for biological assays .

Q. What initial biological activities have been reported for this compound?

Methodological Answer:

  • Antitumor Activity : Screening against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays shows IC₅₀ values in the micromolar range, linked to kinase inhibition (e.g., PIM, IkB) .
  • Neuroprotective Potential : In vitro models of Parkinson’s disease suggest modulation of adenosine A1 receptors, though results require validation in vivo .
  • Antimicrobial Screening : Preliminary MIC assays against Gram-positive bacteria (e.g., S. aureus) indicate moderate activity, possibly due to electron-deficient tetrazole moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ or Ir-based catalysts) to enhance cyclization efficiency .
  • Solvent Polarity : Adjust DMSO/water ratios to balance solubility and reaction kinetics. Higher DMSO content may stabilize intermediates but reduce reaction rates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Q. How can computational methods predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT Calculations : Model the electron density of the tetrazole ring to predict sites for electrophilic substitution. For example, the aldehyde group’s electrophilicity can be quantified via Fukui indices .
  • Molecular Docking : Simulate binding to kinase targets (e.g., PIM-1) using AutoDock Vina to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) to guide neuroprotective studies .

Q. How to address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times. Variability may arise from differences in metabolic activity .
  • Target Selectivity Profiling : Use kinome-wide screening to distinguish off-target effects. For instance, adenosine receptor antagonism vs. kinase inhibition .
  • Data Normalization : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at fixed concentrations (e.g., 10 μM) .

Q. What strategies enable selective functionalization at position 7 of the tetrazoloquinoline scaffold?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methyl group, followed by quenching with electrophiles (e.g., alkyl halides) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids under Pd catalysis, leveraging the electron-withdrawing tetrazole ring to activate the methyl position .
  • Protection/Deprotection : Temporarily mask the aldehyde group with acetals to prevent side reactions during methylation .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variation of Substituents : Synthesize derivatives with halogens (Cl, Br), electron-donating groups (OMe), or bulky substituents at positions 4 and 7 .
  • Bioisosteric Replacement : Replace the tetrazole ring with triazoles or oxadiazoles to assess impact on receptor binding .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity, guiding iterative synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.